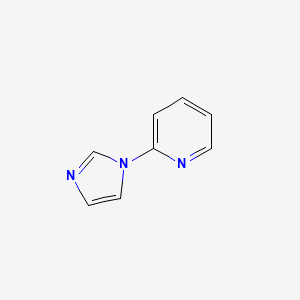

2-(1H-Imidazol-1-yl)pyridine

Description

BenchChem offers high-quality 2-(1H-Imidazol-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-Imidazol-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-imidazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-10-8(3-1)11-6-5-9-7-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJZSNMJNBVCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343352 | |

| Record name | 2-imidazol-1-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25700-14-5 | |

| Record name | 2-(1H-Imidazol-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25700-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-imidazol-1-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-imidazol-1-yl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-imidazol-1-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] This document outlines a reliable synthetic protocol, details the necessary characterization techniques for structural verification and purity assessment, and offers insights into the underlying chemical principles. The methodologies described herein are designed to be reproducible and serve as a foundational resource for researchers, chemists, and professionals in drug development.

Introduction: The Significance of 2-(1H-imidazol-1-yl)pyridine

2-(1H-imidazol-1-yl)pyridine is a versatile molecule that belongs to the class of N-heterocyclic compounds. Its structure, featuring both a pyridine and an imidazole ring, imparts unique electronic and coordination properties. The imidazole moiety is a prominent scaffold in numerous biologically active molecules, including the amino acid histidine and purine bases in DNA.[2][3] Consequently, derivatives of 2-(1H-imidazol-1-yl)pyridine are extensively explored in medicinal chemistry for the development of novel therapeutic agents, including anticancer and antimicrobial drugs.[1][4]

Beyond its pharmaceutical applications, this compound serves as a valuable ligand in coordination chemistry.[1][5][6] The nitrogen atoms in both rings can coordinate with metal ions to form stable complexes, which have applications in catalysis and the development of advanced materials such as metal-organic frameworks (MOFs).[1] Given its broad utility, a thorough understanding of its synthesis and characterization is paramount for its effective application in various scientific disciplines.

Synthetic Strategies: A Focus on Ullmann-type Coupling

Several synthetic routes to 2-(1H-imidazol-1-yl)pyridine have been reported, with the Ullmann-type C-N coupling reaction being one of the most robust and widely employed methods.[7][8][9][10][11] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine or, in this case, a nitrogen-containing heterocycle. The classical Ullmann reaction often requires harsh conditions, but modern modifications have made it a more versatile and accessible method.[8]

The synthesis of 2-(1H-imidazol-1-yl)pyridine via an Ullmann-type reaction typically involves the coupling of a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with imidazole in the presence of a copper catalyst and a base. The base is crucial for the deprotonation of imidazole, which enhances its nucleophilicity and facilitates the reaction.[12]

Experimental Protocol: Synthesis of 2-(1H-imidazol-1-yl)pyridine

This protocol details a reliable and reproducible method for the synthesis of 2-(1H-imidazol-1-yl)pyridine.

Materials:

-

2-Chloropyridine

-

Imidazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine imidazole (1.2 equivalents), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

-

Solvent and Reactant Addition: Add anhydrous dimethylformamide (DMF) to the flask, followed by 2-chloropyridine (1.0 equivalent).

-

Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the pure 2-(1H-imidazol-1-yl)pyridine.

Characterization and Structural Elucidation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2-(1H-imidazol-1-yl)pyridine. A combination of spectroscopic and analytical techniques is employed for this purpose.

Physical Properties

The physical properties of the synthesized compound should be consistent with reported values.

| Property | Observed Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₈H₇N₃[13] |

| Molecular Weight | 145.16 g/mol [14][15] |

| Melting Point | 135-140 °C[15] |

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.[16][17][18] The spectra of 2-(1H-imidazol-1-yl)pyridine should exhibit characteristic signals for both the pyridine and imidazole rings.

¹H NMR (in CDCl₃):

-

The protons of the imidazole ring typically appear as singlets in the aromatic region.[19]

-

The protons of the pyridine ring will show characteristic coupling patterns (doublets, triplets, or multiplets) in the aromatic region.

¹³C NMR (in CDCl₃):

-

The spectrum will show distinct signals for each of the carbon atoms in the pyridine and imidazole rings.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Imidazole-H2 | ~8.0 | ~138 |

| Imidazole-H4 | ~7.2 | ~130 |

| Imidazole-H5 | ~7.1 | ~118 |

| Pyridine-H3 | ~7.4 | ~112 |

| Pyridine-H4 | ~7.8 | ~139 |

| Pyridine-H5 | ~7.2 | ~122 |

| Pyridine-H6 | ~8.5 | ~149 |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

IR spectroscopy provides information about the functional groups present in a molecule.[18][20][21][22] The IR spectrum of 2-(1H-imidazol-1-yl)pyridine will show characteristic absorption bands for the aromatic C-H and C=N stretching vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | Aromatic C=C and C=N stretching |

| 1300-1000 | C-N stretching and in-plane bending |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[14][23][24] For 2-(1H-imidazol-1-yl)pyridine, the mass spectrum should show a molecular ion peak ([M]⁺) at m/z = 145.

Experimental Workflow and Logic

The synthesis and characterization of 2-(1H-imidazol-1-yl)pyridine follow a logical workflow designed to ensure the production of a pure and well-defined compound.

Caption: Interrelation of characterization techniques for structural confirmation.

Safety and Handling

-

2-Chloropyridine: Is a toxic and flammable liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Imidazole: Can cause skin and eye irritation. Avoid contact and inhalation.

-

Dimethylformamide (DMF): Is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood.

-

Copper(I) iodide: May cause irritation. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide has provided a detailed and practical framework for the synthesis and characterization of 2-(1H-imidazol-1-yl)pyridine. By following the outlined procedures and utilizing the specified analytical techniques, researchers can reliably produce and verify this important chemical compound. The insights into the underlying principles of the synthetic and characterization methods are intended to empower scientists to not only replicate these results but also to adapt and troubleshoot similar chemical transformations in their own research endeavors.

References

- Pipzine Chemicals. 2-(1H-Imidazol-2-Yl)-Pyridine.

- ResearchGate. Synthesis of 2-Imidazol-1-yl pyridine/quinoline a.

- ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- ChemScene. 2-(1h-Imidazol-1-ylmethyl)pyridine.

- DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- ResearchGate. Mass fragmentation and structure of 2-Imidazol-1-ylmethyl-pyridine 1-oxide of T. asperellum.

- PubMed. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents.

-

PubChem. 2-(1H-Imidazol-1-yl)pyridine. Available from: [Link]

-

PubChem. 2-(1H-imidazol-2-yl)pyridine. Available from: [Link]

-

ResearchGate. Hemilability of 2-(1H-imidazol-2-yl)pyridine and 2-(oxazol-2-yl)pyridine ligands: Imidazole and oxazole ring Lewis basicity, Ni(II)/Pd(II) complex structures and spectra. Available from: [Link]

-

ResearchGate. The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight. Available from: [Link]

-

Semantic Scholar. Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Available from: [Link]

-

Chemchart. 2-(1H-Imidazol-2-yl)pyridine. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

-

PubMed. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Available from: [Link]

-

ResearchGate. Synthesis of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine. Available from: [Link]

-

ResearchGate. Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. Available from: [Link]

-

RSC Publishing. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]

-

Wikipedia. Ullmann reaction. Available from: [Link]

-

NIH. Synthesis and therapeutic potential of imidazole containing compounds. Available from: [Link]

-

Wiley Online Library. Ullmann Reaction. Available from: [Link]

-

MDPI. Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. Available from: [Link]

-

ResearchGate. FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Available from: [Link]

-

Springer. 5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

-

ResearchGate. Fig. 1. (a) 1 H-NMR, (b) 13 C-NMR and (c) IR spectra of L 1. Available from: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

-

Wiley Online Library. Infrared Absorption Spectra of Quaternary Salts of Pyridine. Available from: [Link]

-

NIH. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available from: [Link]

-

MDPI. Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN 3 P Pincer Complex. Available from: [Link]

-

ChemRxiv. 1 Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deu. Available from: [Link]

-

Letters in Applied NanoBioScience. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Available from: [Link]

-

National Institute of Standards and Technology. 1H-Imidazole. Available from: [Link]

-

PubChem. 2-(1H-imidazol-1-ium-1-yl)pyridine. Available from: [Link]

Sources

- 1. 2-(1H-Imidazol-2-Yl)-Pyridine: Properties, Uses, Safety, Supplier China | High Purity Chemical Information [pipzine-chem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [drugfuture.com]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 2-(1H-Imidazol-1-yl)pyridine | C8H7N3 | CID 589257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(1H-imidazol-1-yl)pyridine

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies and data interpretation for the structural elucidation of 2-(1H-imidazol-1-yl)pyridine. This compound, featuring a pyridine ring linked to an imidazole moiety through a nitrogen atom, is a significant scaffold in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is paramount for its application in research and development. This document offers researchers, scientists, and drug development professionals a detailed framework for acquiring and interpreting key spectroscopic data, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating established protocols with expert insights into the causal relationships between molecular structure and spectral output, this guide serves as a self-validating reference for the characterization of this important heterocyclic compound.

Molecular Structure and Spectroscopic Rationale

The unique electronic properties of 2-(1H-imidazol-1-yl)pyridine, arising from the interplay between the electron-deficient pyridine ring and the electron-rich imidazole ring, dictate its spectroscopic signature. Understanding the precise atom connectivity and resulting electronic distribution is the foundation for interpreting the spectral data.

Below is the chemical structure with a numbering system that will be used for the assignment of spectroscopic signals throughout this guide.

Caption: Molecular structure of 2-(1H-imidazol-1-yl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-(1H-imidazol-1-yl)pyridine, both ¹H and ¹³C NMR provide definitive evidence of its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct protons, their electronic environment, and their connectivity through spin-spin coupling.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of high-purity 2-(1H-imidazol-1-yl)pyridine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common first choice for many organic molecules.[1]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is crucial for resolving the complex aromatic region.

-

Acquisition Parameters:

-

Experiment: Standard proton experiment.

-

Temperature: 298 K.

-

Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.[2]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Data Summary and Interpretation:

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift |

| H-C6 | 8.4 - 8.6 | ddd | J ≈ 4.8, 1.8, 0.9 | Deshielded due to proximity to the electronegative pyridine nitrogen. |

| H-C2' | 8.0 - 8.2 | s | - | Highly deshielded proton on the imidazole ring, adjacent to two nitrogen atoms. |

| H-C4 | 7.7 - 7.9 | ddd | J ≈ 8.0, 7.5, 1.8 | Aromatic proton on the pyridine ring, influenced by the ring current. |

| H-C3 | 7.4 - 7.6 | d | J ≈ 8.0 | Pyridine proton ortho to the imidazole substituent. |

| H-C5 | 7.2 - 7.4 | ddd | J ≈ 7.5, 4.8, 1.0 | Aromatic proton on the pyridine ring. |

| H-C5' | 7.1 - 7.3 | t | J ≈ 1.3 | Imidazole proton. |

| H-C4' | 7.0 - 7.2 | t | J ≈ 1.3 | Imidazole proton. |

Note: Predicted values are based on established chemical shift principles for heterocyclic compounds. Actual values may vary slightly based on solvent and concentration.[3]

The most downfield signal is expected from the H-C6 proton of the pyridine ring, being alpha to the nitrogen. The H-C2' proton of the imidazole ring is also significantly deshielded, appearing as a sharp singlet. The remaining protons on the pyridine and imidazole rings appear in the aromatic region, and their exact assignment requires 2D NMR techniques like COSY and NOESY.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and electronic environment of all carbon atoms in the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) is often beneficial for reducing acquisition time.

-

Instrumentation: Acquire on a 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Acquisition Parameters:

-

Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).[1]

-

Spectral Width: 0-160 ppm is typically sufficient for this class of compound.

-

Number of Scans: Several hundred to several thousand scans are required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds is a standard starting point.

-

-

Data Processing: Similar to ¹H NMR, process the data and reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Data Summary and Interpretation:

| Carbon Assignment | Predicted δ (ppm) | Rationale for Chemical Shift |

| C2 | 150 - 152 | Attached to two nitrogen atoms (pyridine N and imidazole N1), highly deshielded. |

| C6 | 148 - 150 | Alpha to the pyridine nitrogen. |

| C2' | 137 - 139 | Carbon in the imidazole ring between two nitrogens. |

| C4 | 136 - 138 | Pyridine ring carbon. |

| C5' | 129 - 131 | Imidazole ring carbon. |

| C4' | 117 - 119 | Imidazole ring carbon. |

| C5 | 122 - 124 | Pyridine ring carbon. |

| C3 | 112 - 114 | Pyridine ring carbon shielded by the imidazole substituent. |

Note: Tautomerization or intermediate exchange rates in imidazole derivatives can sometimes lead to broadened signals for the imidazole ring carbons.[1] The chemical shifts are highly sensitive to the electronic environment; for instance, C2 is significantly deshielded due to its direct attachment to two nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol:

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire 16-32 scans and obtain a background spectrum of the empty instrument (or pure KBr) for correction.

Data Summary and Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretching | Aromatic (Pyridine & Imidazole) |

| 1600 - 1550 | C=N stretching | Imidazole Ring |

| 1590 - 1430 | C=C stretching | Aromatic Rings |

| 1300 - 1000 | C-N stretching | Imidazole & Pyridine |

| 900 - 675 | C-H out-of-plane bending | Aromatic Substitution Pattern |

The IR spectrum is characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹. The key diagnostic region is the "fingerprint region" (below 1600 cm⁻¹), which contains a series of complex absorptions corresponding to the C=C and C=N stretching vibrations of the pyridine and imidazole rings.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can offer additional structural clues.

Experimental Protocol:

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, dissolve a small amount in a suitable solvent (e.g., dichloromethane) and inject it into the GC-MS system.

-

Electrospray Ionization (ESI-MS): Dissolve the sample in a solvent like methanol or acetonitrile and infuse it directly into the ESI source. This is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.

-

-

Instrumentation: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer is recommended to confirm the elemental composition.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Data Summary and Interpretation:

| m/z Value | Ion | Rationale |

| 146.0667 | [M+H]⁺ | Protonated molecular ion. Calculated exact mass for C₈H₈N₃⁺ is 146.0718. The high-resolution measurement confirms the elemental formula. |

| 145.0639 | [M]⁺˙ | Molecular ion (observed in Electron Ionization, EI). |

| 118 | [M-HCN]⁺˙ | Loss of hydrogen cyanide from the imidazole ring. |

| 78 | [C₅H₄N]⁺ | Pyridine fragment. |

The most crucial piece of information from MS is the molecular weight. For 2-(1H-imidazol-1-yl)pyridine (C₈H₇N₃), the nominal mass is 145. The observation of a protonated molecule [M+H]⁺ at m/z 146 in ESI-MS or the molecular ion [M]⁺˙ at m/z 145 in EI-MS confirms this.[6] The fragmentation pattern can help distinguish it from isomers; for example, the loss of HCN is a characteristic fragmentation pathway for imidazoles.

Experimental and Interpretive Workflows

A systematic approach is essential for efficient and accurate spectroscopic analysis. The following diagrams illustrate a generalized workflow for characterization and a logical decision tree for spectral interpretation.

Caption: General workflow for spectroscopic characterization.

Caption: Decision tree for spectral data validation.

Conclusion

The structural characterization of 2-(1H-imidazol-1-yl)pyridine is definitively achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR establish the precise connectivity and electronic environment of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the aromatic heterocyclic rings, while high-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these methods provide an unambiguous and self-validating dataset that confirms the identity and purity of the compound, which is a critical prerequisite for its use in any scientific application.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]

-

Sunkad, G., Joshi, R., & Patil, M. (n.d.). Mass fragmentation and structure of 2-Imidazol-1-ylmethyl-pyridine 1-oxide of T. asperellum. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-5-(1H-imidazol-1-yl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1H-imidazol-2-yl)pyridine. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Imidazol-1-yl pyridine/quinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Retrieved from [Link]

-

PubMed. (2015). Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Imidazol-1-ylmethyl-pyridine 1-oxide. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Hemilability of 2-(1H-imidazol-2-yl)pyridine and 2-(oxazol-2-yl)pyridine ligands: Imidazole and oxazole ring Lewis basicity, Ni(II)/Pd(II) complex structures and spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMRspectrum of compound (1) Compound (2):1-(3-((1H-imidazol-2-yl) diazenyl) Phenyl) -. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine (down).... Retrieved from [Link]

-

MDPI. (n.d.). Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN 3 P Pincer Complex. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Imidazole. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (n.d.). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2(1H)-Pyridinone. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN3P Pincer Complex [mdpi.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Imidazole [webbook.nist.gov]

- 6. 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of Imidazolyl-Pyridines: A Case Study of 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine

An Important Note on Scope: While this guide aims to provide a comprehensive analysis of the crystal structure of 2-(1H-imidazol-1-yl)pyridine, an exhaustive search of publicly available crystallographic databases and scientific literature did not yield a deposited crystal structure for this specific isomer. Therefore, this guide will provide a detailed technical analysis of the closely related and structurally characterized compound, 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine . The structural insights from this analogue, particularly regarding intermolecular interactions and crystal packing, are invaluable for researchers and drug development professionals working with this class of compounds.

Introduction: The Significance of Imidazolyl-Pyridines in Medicinal Chemistry

The fusion of imidazole and pyridine rings creates a molecular scaffold of significant interest in medicinal chemistry and materials science.[1] The unique electronic properties and hydrogen bonding capabilities of these bicyclic systems make them versatile ligands for metal complexes and key pharmacophores in drug design. Derivatives of imidazolyl-pyridine have been investigated for a wide range of therapeutic applications, including as anti-cancer agents, kinase inhibitors, and anti-bacterial drugs.[1] Understanding the three-dimensional structure and intermolecular interactions of these molecules at the atomic level is paramount for rational drug design and the development of novel materials with tailored properties.

Synthesis and Crystallization: A Methodical Approach

The synthesis of 2-(imidazol-yl)pyridine derivatives can be achieved through various synthetic routes. A common approach involves the condensation of a pyridine derivative with an imidazole precursor. For the specific analogue discussed in this guide, 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine, single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution at room temperature.[2][3]

Experimental Protocol: Single Crystal Growth

-

Dissolution: Dissolve the synthesized 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine powder in a minimal amount of methanol at room temperature to achieve a saturated or near-saturated solution.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate impurities that could act as unwanted nucleation sites.

-

Slow Evaporation: Transfer the filtered solution to a clean vial and cover it with a perforated cap or parafilm with small pinholes. This allows for the slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.

-

Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined single crystals. Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor.

The rationale behind this method is to allow the molecules to self-assemble into a highly ordered crystalline lattice in a thermodynamically controlled manner, which is essential for obtaining high-quality diffraction data.

X-ray Crystallographic Analysis: Unveiling the Solid-State Structure

The determination of the crystal structure of 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine was accomplished through single-crystal X-ray diffraction. A suitable crystal was mounted on a diffractometer, and diffraction data was collected at a low temperature (100 K) to minimize thermal vibrations of the atoms.[2][3]

Crystallographic Data Summary

| Parameter | Value | Reference |

| Chemical Formula | C₈H₉N₃ | [2][3] |

| Formula Weight | 147.18 g/mol | [2][3] |

| Crystal System | Orthorhombic | [2][3] |

| Space Group | P 2₁2₁2₁ | [2][3] |

| a | 10.0057 (8) Å | [2][3] |

| b | 7.9828 (7) Å | [2][3] |

| c | 17.6199 (14) Å | [2][3] |

| Volume | 1407.4 (2) ų | [2][3] |

| Z | 8 | [2][3] |

| Temperature | 100 K | [2][3] |

| Radiation | Mo Kα | [2][3] |

The molecule crystallizes in the orthorhombic crystal system, which is characterized by three unequal axes that are mutually perpendicular. The space group P 2₁2₁2₁ indicates a non-centrosymmetric arrangement of the molecules in the unit cell.

Molecular Geometry and Intermolecular Interactions: The Architects of the Crystal Lattice

The molecular structure of 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine reveals that the pyridine and the dihydro-imidazole rings are nearly coplanar, with a slight twist between them.[2][3] This planarity facilitates significant intermolecular interactions that dictate the overall crystal packing.

The crystal structure is stabilized by a network of non-covalent interactions, including hydrogen bonds and π-stacking interactions.[2][3]

Hydrogen Bonding

Neighboring molecules are linked by intermolecular N—H···N hydrogen bonds, forming one-dimensional chains that extend along the crystallographic a-axis.[2][3] This is a classic and strong interaction that plays a crucial role in the self-assembly of many nitrogen-containing heterocyclic compounds.

π-π and C-H···π Interactions

The crystal packing is further reinforced by C—H···π and π–π stacking interactions.[2][3] The electron-rich π systems of the aromatic pyridine and imidazole rings interact with each other and with C-H bonds of adjacent molecules. The centroid-to-centroid distance between interacting rings is approximately 3.853 Å.[2][3] These weaker, yet collectively significant, interactions contribute to the overall stability and density of the crystal lattice.

Caption: Key intermolecular interactions stabilizing the crystal lattice.

Structure-Property Relationships and Implications for Drug Development

The detailed understanding of the crystal structure of 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine provides critical insights for drug development professionals. The observed intermolecular interactions can inform the design of analogues with improved solid-state properties, such as solubility and stability. For instance, the propensity for hydrogen bonding and π-stacking can be modulated by the introduction of specific functional groups to influence crystal packing and, consequently, the physicochemical properties of the active pharmaceutical ingredient (API).

Furthermore, the three-dimensional conformation of the molecule in the solid state can serve as a starting point for computational modeling and virtual screening to predict the binding affinity of related compounds to biological targets.

Conclusion

While the crystal structure of 2-(1H-imidazol-1-yl)pyridine remains to be experimentally determined, the detailed analysis of its close analogue, 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine, offers a wealth of information. The intricate network of hydrogen bonds and π-stacking interactions highlights the key forces governing the self-assembly of this important class of heterocyclic compounds. This technical guide provides a solid foundation for researchers and scientists to build upon in their quest to design and synthesize novel imidazolyl-pyridine derivatives with enhanced properties for a variety of applications, from pharmaceuticals to materials science.

References

-

Kia, R., Fun, H.-K., & Kargar, H. (2009). 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 65(4), o780. [Link]

-

Kia, R., Fun, H.-K., & Kargar, H. (2009). 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine. ResearchGate. [Link]

-

PubChem. (n.d.). 2-(1H-imidazol-2-yl)pyridine. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 2-(1H-imidazol-1-ylmethyl)pyridine. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Missioui, H., et al. (2024). Crystal structure and Hirshfeld surface analysis of 2,6-bis[1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl]pyridine 0.144-hydrate. IUCrData, 9(1). [Link]

-

Gurbanov, A. V., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. IUCrData, 6(12). [Link]

-

Chemchart. (n.d.). 2-(1H-Imidazol-2-yl)pyridine (18653-75-3). Retrieved January 5, 2026, from [Link]

-

Zhang, L., et al. (2020). 2-(1H-imidazol-2-yl)heteroaryl ligands and their Fe(II), Ru(II) and Cu(II) complexes. ResearchGate. [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved January 5, 2026, from [Link]

-

MDPI. (2020). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molecules, 25(15), 3481. [Link]

-

ResearchGate. (2010). Hemilability of 2-(1H-imidazol-2-yl)pyridine and 2-(oxazol-2-yl)pyridine ligands: Imidazole and oxazole ring Lewis basicity, Ni(II)/Pd(II) complex structures and spectra. [Link]

-

PubChem. (n.d.). 2-(1H-imidazol-1-ium-1-yl)pyridine. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Chemical Synthesis Database. (n.d.). 2-(1-methyl-1H-imidazol-2-yl)pyridine. Retrieved January 5, 2026, from [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved January 5, 2026, from [Link]

Sources

An In-depth Technical Guide to the Electronic Properties of 2-(1H-imidazol-1-yl)pyridine

Abstract

This technical guide provides a comprehensive examination of the electronic properties of 2-(1H-imidazol-1-yl)pyridine (herein referred to as 1-PyIm). As a prominent heterocyclic scaffold, 1-PyIm serves as a versatile bidentate ligand in coordination chemistry and a core structural motif in medicinal chemistry and materials science.[1][2] Its electronic architecture, dictated by the interplay between the electron-rich imidazole and electron-deficient pyridine rings, governs its photophysical, electrochemical, and reactive behavior. This document synthesizes theoretical principles with experimental data, drawing insights from computational studies, spectroscopy, and electrochemistry. While direct literature on the 1-yl isomer can be limited, this guide elucidates its fundamental properties by leveraging the well-established principles of its 2-(1H-imidazol-2-yl)pyridine isomer and analogous pyridine-azole systems.[3][4] We present detailed experimental protocols and theoretical frameworks to provide researchers, scientists, and drug development professionals with the foundational knowledge required to harness the unique electronic characteristics of this molecule.

Molecular Structure: The Foundation of Electronic Behavior

The electronic properties of any molecule are intrinsically linked to its structure. For 1-PyIm, the key features are the covalent linkage between the C2 position of the pyridine ring and the N1 position of the imidazole ring. This arrangement creates a bidentate, chelating ligand with two nitrogen donor atoms poised to coordinate with metal ions, in a manner analogous to the well-studied ligand 2,2'-bipyridine.[3][4]

The two heteroaromatic rings, pyridine and imidazole, are π-conjugated systems. The degree of electronic communication between them is highly dependent on the dihedral angle, which is the twist between the planes of the two rings. A more planar conformation allows for greater delocalization of π-electrons, which directly impacts the energy levels of the molecular orbitals.[5][6] The imidazole ring is generally considered more electron-rich than pyridine, which has a pKa of 5.25 for its conjugate acid, making it significantly less basic than imidazole.[7] This inherent electronic asymmetry is fundamental to the molecule's properties and its behavior as a ligand.

Caption: Experimental workflow for UV-Vis spectroscopy.

4.2 Protocol: Cyclic Voltammetry (CV) Analysis

This protocol describes the measurement of a compound's redox properties, typically as a metal complex.

-

System Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire). Connect them to a potentiostat.

-

Solution Preparation: Dissolve the sample (e.g., a metal complex of 1-PyIm) in a suitable solvent (e.g., acetonitrile, DMF) to a concentration of ~1 mM. Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to the solution. The electrolyte is crucial to ensure conductivity and minimize solution resistance.

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which is electrochemically active and can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

-

Initial Scan: Perform a CV scan over a wide potential range to identify the redox events of interest. Set an appropriate scan rate (e.g., 100 mV/s).

-

Data Acquisition: Record the voltammogram (current vs. potential). If the process is reversible, you will observe both an anodic (oxidation) and a cathodic (reduction) peak for a given redox couple.

-

Internal Reference (Optional but Recommended): After recording the sample's CV, add a small amount of an internal reference compound with a known, stable redox potential (e.g., ferrocene/ferrocenium, Fc/Fc⁺). Rerun the scan.

-

Data Analysis: Determine the half-wave potential (E₁/₂) for reversible couples, calculated as (Epa + Epc)/2, where Epa is the anodic peak potential and Epc is the cathodic peak potential. Report all potentials relative to the reference electrode used or versus the Fc/Fc⁺ couple.

Caption: Experimental workflow for Cyclic Voltammetry.

Conclusion and Future Outlook

2-(1H-imidazol-1-yl)pyridine is a heterocyclic scaffold with a rich and tunable electronic structure. Its properties are governed by the interplay between the electron-rich imidazole and electron-deficient pyridine moieties, leading to a frontier molecular orbital landscape that can be readily modified through substitution or coordination to metal ions. Theoretical DFT calculations provide a predictive framework for understanding its reactivity and stability via the HOMO-LUMO gap, while experimental techniques like UV-Vis spectroscopy and cyclic voltammetry offer direct measurement of its photophysical and electrochemical behavior. The ability to systematically tune these electronic properties makes 1-PyIm and its derivatives highly valuable building blocks for the rational design of novel catalysts, chemical sensors, luminescent materials, and therapeutic agents. Future research will undoubtedly focus on synthesizing libraries of substituted 1-PyIm ligands to establish precise structure-property relationships, enabling the fine-tuning of electronic characteristics for targeted, high-performance applications.

References

- ResearchGate. (n.d.). Synthesis of 2-Imidazol-1-yl pyridine/quinoline.

- BenchChem. (2025). A Technical Guide to the Photophysical Properties of 2,6-Di(1H-imidazol-1-yl)pyridine Complexes. BenchChem.

- BenchChem. (2025). Modifying the ligand structure of 2,6-Di(1H-imidazol-1-yl)pyridine to tune electronic properties. BenchChem.

- International Journal of Research and Publication Reviews. (n.d.). A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines.

- International Journal for Research in Applied Science and Engineering Technology. (n.d.).

- ResearchGate. (2024). Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl).

- PubMed. (2015). Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents.

- Pipzine Chemicals. (n.d.). 2-(1H-Imidazol-2-Yl)-Pyridine.

- ResearchGate. (n.d.). Changes in the UV‐vis absorption spectra of (a) L1 and (b) L2 in....

- ResearchGate. (n.d.). Synthesis of π‐Expanded Azole‐Fused Imidazo[1,2‐a]pyridine Derivatives and their Photophysical Properties | Request PDF.

- National Institutes of Health. (n.d.). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.

- A comprehensive investigation on one-pot synthesis of imidazole derivatives: quantum computational analysis, molecular docking, molecular dynamics simulations and antiviral activity against SARS-CoV-2. (n.d.).

- Chemchart. (n.d.). 2-(1H-Imidazol-2-yl)pyridine (18653-75-3).

- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.

- ResearchGate. (2025). Control of Redox Potential by Deprotonation of Coordinated 1H‐Imidazole in Complexes of 2‐(1H‐Imidazol‐2‐yl)pyridine | Request PDF.

- Wikipedia. (n.d.). Transition metal pyridine complexes.

- ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.

- Physical and Structural Characterization of Biofield Treated Imidazole Deriv

- Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Deriv

- ResearchGate. (n.d.). UV-Vis and fluorescence spectra of solutions of probes 1 and 2....

- ResearchGate. (2025). Hemilability of 2-(1H-imidazol-2-yl)pyridine and 2-(oxazol-2-yl)pyridine ligands: Imidazole and oxazole ring Lewis basicity, Ni(II)/Pd(II) complex structures and spectra.

- PubChem. (n.d.). 2-(1H-imidazol-2-yl)pyridine.

- ResearchGate. (n.d.). Computationally obtained energy values (in eV) for HOMO- 3, HOMO-2,....

- ResearchGate. (n.d.). The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight | Request PDF.

- OUCI. (n.d.). The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight.

- ResearchGate. (n.d.). Changes in UV-vis absorption (a) and photoluminescence (b) spectra of 1....

- ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations:....

- National Institutes of Health. (n.d.). 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine.

- JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).

- Trends in Sciences. (2022). Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of.

- ResearchGate. (n.d.). (PDF) 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine.

- ACS Publications. (2021). Effect of 1-Substituted 2-(Pyridin-2-yl)-1H-Benzo[d]imidazole Ligand-Coordinated Copper and Cobalt Complex Redox Electrolytes on Performance of Ru(II) Dye-Based Dye-Sensitized Solar Cells | Inorganic Chemistry.

- Scirp.org. (n.d.). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine).

- MDPI. (n.d.). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium.

Sources

- 1. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(1H-Imidazol-2-Yl)-Pyridine: Properties, Uses, Safety, Supplier China | High Purity Chemical Information [pipzine-chem.com]

- 3. researchgate.net [researchgate.net]

- 4. The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review wi… [ouci.dntb.gov.ua]

- 5. 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2-(1H-imidazol-1-yl)pyridine Derivatives and Analogues for Drug Discovery Professionals

Abstract

The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocycle, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation stems from its constituent fragments being present in numerous biologically active compounds, allowing derivatives to interact with a wide array of biological targets with high affinity. This guide provides a comprehensive technical overview of 2-(1H-imidazol-1-yl)pyridine derivatives and their analogues, synthesized for drug discovery and development professionals. We will explore the strategic rationale behind various synthetic methodologies, delve into the nuanced structure-activity relationships (SAR) across different therapeutic areas, analyze pharmacokinetic profiles, and present future perspectives for this versatile chemical class. The content is grounded in authoritative references, providing both a foundational understanding and field-proven insights into leveraging this scaffold for the creation of novel therapeutics.

The Imidazopyridine Scaffold: A Privileged Core in Medicinal Chemistry

The imidazopyridine framework, particularly the imidazo[1,2-a]pyridine isomer, represents a cornerstone in the design of modern therapeutic agents. Its rigid, planar structure and the specific arrangement of nitrogen atoms create a unique electronic and steric profile, making it an ideal anchor for molecular recognition by diverse protein targets. This inherent versatility has led to the development of numerous successful drugs, including Zolpidem (a hypnotic), Olprinone (a cardiotonic), and Soraprazan (an anti-ulcer agent).[3][4]

The scaffold's value lies in its synthetic tractability and the multiple vectors for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. Researchers have successfully developed imidazopyridine derivatives as anticancer, antimicrobial, antiviral, anti-inflammatory, and CNS-acting agents, demonstrating its broad therapeutic potential.[2][4]

Caption: General workflow for multicomponent synthesis of imidazopyridine derivatives.

Protocol: Iodine-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridine Derivatives

This protocol is adapted from a reported iodine-catalyzed MCR, valued for its operational simplicity and use of a benign catalyst. [5]

-

Reactant Preparation: In a round-bottom flask, dissolve the substituted 2-aminopyridine (1.0 mmol) and an aryl aldehyde (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL).

-

Catalyst Addition: Add iodine (I₂) (10 mol%) to the mixture. The choice of iodine as a Lewis acid catalyst is strategic due to its low cost, low toxicity, and effectiveness in activating the in situ formed imine for nucleophilic attack. [5]3. Isocyanide Addition: To the stirring solution, add a tert-butyl isocyanide (1.2 mmol) dropwise. The isocyanide serves as the carbon source for the imidazole ring formation in this [4+1] cycloaddition. [5]4. Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Characterization: Purify the crude product by column chromatography on silica gel. Characterize the final compound using NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity, ensuring the system is self-validating.

Pharmacological Landscape and Structure-Activity Relationships (SAR)

The imidazopyridine scaffold has been successfully exploited to develop inhibitors and modulators for a wide range of biological targets. The SAR is often highly dependent on the substitution patterns at various positions of the bicyclic core.

Caption: Diverse biological targets modulated by imidazopyridine derivatives.

Anticancer Activity

This is one of the most explored areas for imidazopyridine derivatives. They have shown potent activity as inhibitors of several key oncogenic proteins.

-

Kinase Inhibition: Derivatives have been designed as potent inhibitors of BRAF, Nek2, CDK9, and c-Met kinases. [6][7][8][9]For Nek2 inhibitors, SAR studies revealed that specific substitutions on the phenyl ring at the 2-position are crucial for high potency, with compound 28e from one study showing an IC₅₀ of just 38 nM against the MGC-803 gastric cancer cell line. [7]* Microtubule Polymerization Inhibition: Hybrid molecules incorporating an oxadiazole moiety with the imidazopyridine scaffold have demonstrated potent inhibition of tubulin polymerization. [10]Compound 6d from this series showed an IC₅₀ of 3.45 µM in a tubulin polymerization assay and induced apoptosis in A549 lung cancer cells. [10] Table 1: Anticancer Activity of Representative Imidazopyridine Derivatives

Compound ID Target Cell Line IC₅₀ (µM) Reference CLW27 BRAF Kinase A375 (Melanoma) 2.93 [6] 28e Nek2 Kinase MGC-803 (Gastric) 0.038 [7] LB-1 CDK9 Kinase HCT116 (Colorectal) 0.0092 (Enzymatic) [8] 31 c-Met Kinase EBC-1 (Lung) 0.0128 (Enzymatic) [9] | 6d | Tubulin | A549 (Lung) | 2.8 | [10]|

Anti-infective Activity

The scaffold is a promising starting point for novel anti-infective agents.

-

Antitubercular Activity: Imidazo[1,2-a]pyridine-3-carboxamides have been developed with low nanomolar potency against Mycobacterium tuberculosis (Mtb). [11]SAR studies indicated that specific amide substitutions were key to achieving potent activity, with some compounds surpassing the potency of clinical candidate PA-824 against multidrug-resistant (MDR) Mtb strains. [11]* Antiprotozoal Activity: Pyrazolo[4,3-c]pyridines, analogues of the core scaffold, have been identified as the first inhibitors of the PEX14–PEX5 protein–protein interaction in trypanosomes, showing promising activity against Trypanosoma cruzi. [12]

Central Nervous System (CNS) Applications

The scaffold's ability to cross the blood-brain barrier (when appropriately substituted) makes it attractive for CNS targets.

-

Aβ Plaque Imaging: 6-iodo-substituted imidazo[1,2-a]pyridines (IMPY derivatives) have been developed as high-affinity ligands for detecting β-amyloid plaques, a hallmark of Alzheimer's disease. [13]* Benzodiazepine Receptor Ligands: By introducing hydrophilic groups, researchers have created potent and selective ligands for peripheral benzodiazepine receptors (PBRs), which are involved in neurosteroid synthesis. [14]

Pharmacokinetics (ADME/Tox) and Drug-like Properties

For any promising lead compound, a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount. Early assessment of these properties is crucial for the successful development of imidazopyridine derivatives.

Studies on antitubercular imidazo[1,2-a]pyridines have shown that synthetic modifications can dramatically enhance pharmacokinetic (PK) profiles alongside potency. [11]Similarly, studies on pyrrole-imidazole polyamides provide a model for understanding the PK of related nitrogenous heterocyclic structures, showing that clearance and volume of distribution can be modulated by molecular weight and structure. [15]The introduction of polar groups has been a successful strategy to modulate properties and target engagement, for instance, in developing ligands for peripheral benzodiazepine receptors. [14][16]

Caption: A streamlined workflow for assessing the ADME properties of new derivatives.

Table 2: In Vivo Pharmacokinetic Parameters of Antitubercular Imidazo[1,2-a]pyridines in Mice

| Compound ID | Route | t₁/₂ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Reference |

|---|---|---|---|---|---|

| 13 | PO (10 mg/kg) | 2.1 | 1007 | 4001 | [11] |

| 13 | IV (1 mg/kg) | 1.9 | 1083 | 1147 | [11] |

| 18 | PO (10 mg/kg) | 1.8 | 1583 | 4875 | [11] |

| 18 | IV (1 mg/kg) | 1.7 | 1171 | 1205 | [11]|

Data extracted from in vivo studies in male mice.[11]

Future Perspectives and Emerging Applications

The 2-(1H-imidazol-1-yl)pyridine scaffold and its analogues remain a fertile ground for drug discovery. While significant progress has been made in oncology and infectious diseases, many areas remain underexplored.

-

New Therapeutic Targets: The scaffold's versatility suggests it could be adapted for targets in metabolic diseases, immunology, and rare genetic disorders.

-

Chemical Biology Probes: Potent and selective derivatives can be developed into chemical probes to interrogate biological pathways, helping to validate new drug targets.

-

Advanced Drug Delivery: The core structure can be incorporated into more complex systems like antibody-drug conjugates (ADCs) or targeted protein degraders (PROTACs) to enhance specificity and reduce off-target effects.

-

Material Science: Beyond medicine, the structural and electronic properties of imidazopyridines make them useful in material science applications. [1] The continued exploration of new synthetic methodologies will enable the creation of increasingly diverse chemical libraries based on this scaffold, ensuring a steady pipeline of novel compounds for biological screening and future therapeutic development. [2]

References

-

Synthesis of 2-Imidazol-1-yl pyridine/quinoline a. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]

-

Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

-

Singh, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]

-

Wang, C., et al. (2015). Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. European Journal of Medicinal Chemistry, 90, 315-326. [Link]

-

2-(1H-Imidazol-2-Yl)-Pyridine. (n.d.). Pipzine Chemicals. Retrieved January 5, 2026, from [Link]

-

Zhi-Xin, C., et al. (2004). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry. [Link]

-

Li, J., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775. [Link]

-

Ghorai, S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38555-38565. [Link]

-

Melief, E., et al. (2011). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 2(10), 743-748. [Link]

-

S. G., & G. S., K. K. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]

-

Sharma, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]

-

Chander, S., et al. (2020). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 20(1), 4-5. [Link]

-

Perin, N., et al. (2018). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 23(11), 2948. [Link]

-

Al-Warhi, T., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

-

Myadaraboina, S., et al. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-5216. [Link]

-

Herrera-Acevedo, C., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5556. [Link]

-

Sun, Z., et al. (2023). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 14(6), 1121-1135. [Link]

-

2-(1H-Imidazol-2-yl)pyridine. (n.d.). Chemchart. Retrieved January 5, 2026, from [Link]

-

Reddy, T. S., et al. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic & Medicinal Chemistry, 43, 116277. [Link]

-

Fukasawa, A., et al. (2009). Pharmacokinetics of pyrrole-imidazole polyamides after intravenous administration in rat. Biopharmaceutics & Drug Disposition, 30(2), 81-89. [Link]

-

Liu, Y., et al. (2016). Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors. Acta Pharmacologica Sinica, 37(6), 846-856. [Link]

-

Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deu. (n.d.). ChemRxiv. Retrieved January 5, 2026, from [Link]

-

Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 23(19), 11956. [Link]

-

da Silva, A. B., et al. (2022). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. Journal of Agricultural and Food Chemistry. [Link]

-

Denora, N., et al. (2008). 2-Phenyl-imidazo[1,2-a]pyridine compounds containing hydrophilic groups as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity and electrophysiological studies. Journal of Medicinal Chemistry, 51(21), 6876-6888. [Link]

-

2-Phenyl-imidazo[1,2-a]pyridine Compounds Containing Hydrophilic Groups as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors: Synthesis, Binding Affinity and Electrophysiological Studies. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

Sources

- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]

- 6. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 2-Phenyl-imidazo[1,2-a]pyridine compounds containing hydrophilic groups as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity and electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of pyrrole-imidazole polyamides after intravenous administration in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(Pyridin-2-yl)-1H-imidazole: Synthesis, Coordination Chemistry, and Emerging Applications

This guide provides a comprehensive technical overview of 2-(1H-imidazol-1-yl)pyridine, a fascinating heterocyclic ligand. While its isomer, 2-(1H-imidazol-2-yl)pyridine, has been extensively studied, the 1-yl variant presents a unique structural motif with significant, yet less explored, potential. We will delve into the established synthesis of this compound, analyze its distinct coordination chemistry, and, by drawing reasoned comparisons with its well-documented isomer, illuminate promising avenues for its application in materials science, catalysis, and drug discovery. This document is intended for researchers and professionals seeking to innovate by exploring the nuanced chemistry of this promising molecular scaffold.

Foundational Chemistry: Structure and Synthesis

The core of our subject is the molecular architecture of 2-(1H-imidazol-1-yl)pyridine, also known as 1-(pyridin-2-yl)-1H-imidazole. It consists of a pyridine ring linked to an imidazole ring via a C-N bond at the N1 position of the imidazole. This linkage is fundamentally different from its 2-yl isomer, where the connection is at the C2 position. This seemingly minor change dramatically alters the spatial orientation of the key nitrogen donor atoms, a critical factor in its chemical behavior.

The imidazole moiety is a cornerstone in biological systems and medicinal chemistry, forming the basis of the amino acid histidine and featuring in numerous pharmaceuticals.[1] Similarly, the pyridine ring is a staple in coordination chemistry, prized for its electronic properties and ability to form stable complexes with a vast array of transition metals.[2] The fusion of these two rings in 2-(1H-imidazol-1-yl)pyridine creates a ligand with unique steric and electronic properties.

Synthetic Pathway: An Experimental Protocol

The synthesis of 2-(1H-imidazol-1-yl)pyridine can be efficiently achieved through methods such as the acid-catalyzed Reissert-Henze reaction, starting from pyridine N-oxides.[1] This approach provides a reliable route to the target molecule.

Objective: To synthesize 2-(1H-imidazol-1-yl)pyridine from pyridine-N-oxide and imidazole.

Materials:

-

Pyridine-N-oxide

-

Imidazole

-

Amberlyst-15 catalyst

-

Anhydrous solvent (e.g., Toluene or Xylene)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

-

Standard laboratory glassware, including a round-bottom flask, reflux condenser, and magnetic stirrer.

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, combine pyridine-N-oxide (1.0 eq), imidazole (1.2 eq), and Amberlyst-15 catalyst (10 wt% of the N-oxide).

-

Solvent Addition: Add anhydrous toluene (100 mL) to the flask.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Reaction Quench: Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.

-

Catalyst Removal: Filter the mixture to remove the Amberlyst-15 catalyst. Wash the catalyst with a small amount of ethyl acetate.

-

Work-up: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, using an ethyl acetate/hexane gradient to yield the pure 2-(1H-imidazol-1-yl)pyridine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: General workflow for the synthesis of 2-(1H-imidazol-1-yl)pyridine.

Core Application: Coordination Chemistry

The primary application domain for this ligand is coordination chemistry. The way it binds to metal ions dictates the structure and, consequently, the properties of the resulting complexes.

The Isomeric Distinction in Coordination

The key to understanding the potential of 2-(1H-imidazol-1-yl)pyridine lies in comparing its coordination mode to its 2-yl isomer.

-

2-(1H-imidazol-2-yl)pyridine: The pyridine nitrogen and the imidazole N1-H nitrogen are positioned to form a stable, five-membered chelate ring with a metal ion. This N,N-bidentate chelation is well-documented and forms the basis for its extensive use in creating stable metal complexes.[3]

-

2-(1H-imidazol-1-yl)pyridine: In this isomer, the pyridine nitrogen remains an effective donor site. However, the imidazole N3 atom is the next most likely coordination site. The geometry does not allow for the formation of a stable chelate ring with a single metal center. Therefore, it is expected to function primarily as a monodentate ligand (binding through the pyridine nitrogen) or as a bridging ligand (linking two different metal centers). This distinction opens the door to forming coordination polymers and metal-organic frameworks (MOFs) with unique topologies not accessible with the chelating isomer.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-imidazol-1-yl)pyridine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(1H-imidazol-1-yl)pyridine (CAS No. 25700-14-5), a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document consolidates available experimental data, presents robust computational predictions for key drug-like properties, and offers detailed spectroscopic analysis based on established principles and analog data. Crucially, this guide delineates the properties of the N-1 substituted isomer from its more frequently cited C-2 substituted counterpart, 2-(1H-imidazol-2-yl)pyridine, to prevent common data misattribution. Furthermore, this whitepaper serves as a practical handbook, providing detailed experimental protocols for the determination of these properties, empowering researchers to generate and validate their own data for this promising molecular scaffold.

Introduction and Structural Disambiguation

2-(1H-imidazol-1-yl)pyridine is a bicyclic aromatic heterocycle composed of a pyridine ring substituted at the 2-position with an imidazole ring via a nitrogen atom. This N-aryl imidazole linkage is a key structural feature, influencing the molecule's electronic distribution, conformation, and potential as a ligand or pharmacophore. The imidazole and pyridine moieties are prevalent in medicinal chemistry, contributing to a wide range of biological activities.[1][2][3] Understanding the fundamental physicochemical properties of this scaffold is therefore a critical prerequisite for its application in rational drug design and materials science.

A significant point of confusion in the available literature is the distinction between 2-(1H-imidazol-1-yl)pyridine and its structural isomer, 2-(1H-imidazol-2-yl)pyridine. In the latter, the pyridine ring is attached at the C-2 position of the imidazole ring. This seemingly minor difference in connectivity leads to substantial variations in physicochemical properties, including melting point, pKa, and lipophilicity, which in turn affect solubility, membrane permeability, and target-binding interactions. This guide focuses exclusively on the N-1 isomer (Figure 1).

Step-by-Step Protocol:

-

Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), combine imidazole (1.0 eq), 2-chloropyridine (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), copper(I) iodide (CuI, 0.1 eq), and L-proline (0.2 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the vessel.

-

Reaction: Heat the mixture to 110-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Quench by adding water and extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(1H-imidazol-1-yl)pyridine.

Physicochemical Property Determination Protocols

Workflow for Property Determination

-

pKa Determination (Potentiometric Titration):

-

Accurately prepare a ~10 mM solution of the compound in a co-solvent system (e.g., 20% methanol in water) to ensure solubility.

-

Calibrate a pH meter with standard buffers (pH 4, 7, 10).

-

Slowly titrate the solution with a standardized solution of HCl (e.g., 0.1 M) while recording the pH after each addition.

-

Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the pyridine nitrogen is 50% protonated.

-

-

logP Determination (Shake-Flask Method):

-

Prepare a stock solution of the compound in n-octanol.

-

Equilibrate n-octanol and water by shaking them together for 24 hours to ensure mutual saturation.

-

Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a separatory funnel.

-